4,5-Dichloro-2-methoxybenzoic acid
Overview
Description
4,5-Dichloro-2-methoxybenzoic acid is a chlorinated derivative of benzoic acid. It is known for its applications as a selective systemic herbicide, commonly referred to as dicamba . This compound is widely used in agriculture to control broadleaf weeds and is recognized for its low cost and environmental friendliness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methoxybenzoic acid typically involves the chlorination of 2-methoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 4,5-Dichloro-2-hydroxybenzoic acid or 4,5-Dichloro-2-aminobenzoic acid.
Oxidation: 4,5-Dichloro-2-carboxybenzoic acid.
Reduction: 4,5-Dichloro-2-methoxybenzyl alcohol.
Scientific Research Applications
4,5-Dichloro-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Widely used in agriculture for weed control, enhancing crop yields, and maintaining turf areas.
Mechanism of Action
The primary mechanism of action of 4,5-Dichloro-2-methoxybenzoic acid as a herbicide involves its role as an auxin agonist. It mimics natural plant hormones, leading to uncontrolled growth and eventually plant death. This compound disrupts transport systems and interferes with nucleic acid metabolism, causing cellular damage and growth inhibition .
Comparison with Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid (Dicamba): Another chlorinated derivative of benzoic acid with similar herbicidal properties.
2,4-Dichlorobenzoic acid: Used in the synthesis of various organic compounds and as a herbicide.
2,4-Dichloro-5-methoxybenzoic acid: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 4,5-Dichloro-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its effectiveness as a herbicide and its low environmental impact make it a valuable compound in agricultural applications .
Properties
IUPAC Name |
4,5-dichloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXTOLYBVHEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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